ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
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Properties
IUPAC Name |
ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFNO5S/c1-2-32-24(29)16-4-3-5-19(12-16)27-14-22(23(28)15-6-8-17(25)9-7-15)33(30,31)21-11-10-18(26)13-20(21)27/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWOVMXWZHASQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate (CAS Number: 1114651-32-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS, with a molecular weight of 485.9 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1114651-32-9 |
| Molecular Formula | CHClFNOS |
| Molecular Weight | 485.9 g/mol |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolism, particularly in Mycobacterium tuberculosis (M. tuberculosis). Inhibitors targeting the polyketide synthase (Pks13) enzyme have shown promise in disrupting the pathogen's viability .
- Antimicrobial Activity : Initial screenings suggest that this compound may possess significant antimicrobial properties against various pathogens, including resistant strains of bacteria. Its structural features allow for interactions with bacterial membranes and metabolic pathways .
- Anticancer Potential : Some studies have indicated that derivatives of benzothiazine compounds exhibit cytotoxic effects on cancer cell lines. This is believed to be due to their ability to induce apoptosis and inhibit tumor growth by interfering with cellular signaling pathways .
Antimicrobial Efficacy
A notable study involved the evaluation of this compound against M. tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many existing treatments, suggesting its potential as a novel therapeutic agent.
Cytotoxicity Assays
In vitro assays have shown that this compound can effectively reduce the viability of various cancer cell lines. For example:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results indicate a promising anticancer profile that warrants further investigation into its mechanism and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate, and how can intermediates be stabilized?
- Methodology : Multi-step synthesis typically involves constructing the benzothiazine-dioxide core first, followed by functionalization. For example, the 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation under anhydrous conditions using AlCl₃ as a catalyst . Fluorination at the 6-position may require selective electrophilic substitution with F₂ gas or fluorodeboronation protocols. Ethyl benzoate esterification is often achieved via Steglich esterification (DCC/DMAP) to avoid side reactions .
- Intermediate Stability : Protect reactive groups (e.g., thiazine dioxide) from moisture using inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF). Monitor reaction progress via TLC or HPLC to minimize degradation .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR : Use - and -NMR to verify substituent positions, especially distinguishing between fluorinated (δ ~160 ppm for coupling in ) and chlorinated aromatic signals. 2D NMR (COSY, HSQC) resolves overlapping peaks in the benzothiazine ring .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the 1,1-dioxido configuration and spatial arrangement of substituents. For example, dihedral angles between benzothiazine and benzoate rings influence π-π stacking interactions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (e.g., C₂₂H₁₆ClFNO₅S) and detects fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorobenzoyl and 6-fluoro groups influence reactivity in nucleophilic environments?
- Mechanistic Insight : The electron-withdrawing 4-chlorobenzoyl group deactivates the benzothiazine ring, reducing electrophilic substitution but enhancing stability toward oxidation. The 6-fluoro substituent directs nucleophilic attacks to the 5-position via para-fluorine electronic effects. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .
- Experimental Validation : Conduct competition experiments with model nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions. Monitor adduct formation via LC-MS .
Q. What strategies resolve bioactivity discrepancies between in vitro and in vivo models for this compound?
- Assay Optimization :
- Solubility : Use co-solvents (DMSO ≤0.1%) or lipid-based carriers to improve bioavailability in aqueous assays .
- Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites that may explain in vivo efficacy gaps .
- Data Normalization : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to rule out assay-specific artifacts .
Data Analysis and Structural Optimization
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's antimicrobial activity?
- Key Modifications :
- Replace the ethyl benzoate with methyl or tert-butyl esters to assess steric effects on target binding .
- Introduce electron-donating groups (e.g., -OCH₃) at the 4-position of the benzoyl moiety to enhance membrane penetration .
- Biological Testing : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (e.g., HepG2 cells) to calculate selectivity indices .
Q. What computational tools predict interactions between this compound and biological targets (e.g., bacterial topoisomerases)?
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding to DNA gyrase (PDB: 2XCT). Focus on hydrogen bonding with the 1,1-dioxido sulfur and π-stacking with the chlorobenzoyl group .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability and identify residues critical for affinity .
Safety and Handling
Q. What are the critical storage conditions to maintain this compound's stability?
- Storage : Keep in airtight containers under inert gas (Ar) at -20°C to prevent oxidation of the thiazine-dioxide moiety. Desiccate with silica gel to avoid hydrolysis of the ester group .
- Handling : Use gloveboxes for weighing and synthesis to minimize exposure to moisture and oxygen. Conduct reactivity tests with common lab reagents (e.g., DMSO, alcohols) to identify incompatibilities .
Conflict Resolution in Data Interpretation
Q. How should researchers address contradictory results in thermal stability studies (e.g., DSC vs. TGA)?
- Root Cause Analysis :
- Sample Purity : Confirm purity via HPLC (>95%) to rule out impurities affecting decomposition pathways .
- Method Sensitivity : DSC may detect glass transitions missed by TGA. Combine with FTIR to identify gaseous decomposition products (e.g., SO₂ from dioxido group breakdown) .
- Mitigation : Repeat experiments under standardized heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
